molecular formula C23H20O2 B8515985 3,4,6-Triphenyloxan-2-one CAS No. 62071-24-3

3,4,6-Triphenyloxan-2-one

Cat. No.: B8515985
CAS No.: 62071-24-3
M. Wt: 328.4 g/mol
InChI Key: XLJLKHHOCAZOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Triphenyloxan-2-one is a useful research compound. Its molecular formula is C23H20O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62071-24-3

Molecular Formula

C23H20O2

Molecular Weight

328.4 g/mol

IUPAC Name

3,4,6-triphenyloxan-2-one

InChI

InChI=1S/C23H20O2/c24-23-22(19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)16-21(25-23)18-12-6-2-7-13-18/h1-15,20-22H,16H2

InChI Key

XLJLKHHOCAZOLV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.8 g (0.1 mol) of chalcone (1,3-diphenyl 1-propenone) are dissolved hot in 12.0 g (0.102 mol) of benzyl cyanide. 60 ml of hexane-absolute alcohol mixture (20-80) are added; the reaction medium is cooled to 0° C. in an ice-salt mixture. The catalyst (8 ml of 2 N ethanol KOH) is then added slowly. Crystallisation intervenes very quickly in the vessel, about 1 hour after the beginning of pouring which lasts 3/4 of an hour. The vessel is then placed in the refrigerator for the night.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethanol KOH
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.